molecular formula C34H39ClN2O4 B2588783 V-9302 (hydrochloride) CAS No. 2416138-42-4

V-9302 (hydrochloride)

Cat. No. B2588783
M. Wt: 575.15
InChI Key: LUQMUDMPRZSZTJ-YNMZEGNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

V-9302 hydrochloride is a potent and selective competitive antagonist that inhibits transmembrane glutamine flux by specifically targeting the amino acid transporter ASCT2 (SLC1A5), and not ASCT1 . It effectively inhibits ASCT2-mediated glutamine uptake with an IC50 value of 9.6 μM in HEK-293 cells .


Chemical Reactions Analysis

V-9302 hydrochloride is known to inhibit ASCT2-mediated glutamine uptake . It has been used in research to break the glutamine metabolism interaction between cancer-associated fibroblasts (CAFs) and cancer cells .


Physical And Chemical Properties Analysis

V-9302 hydrochloride has a molecular weight of 575.14 and a molecular formula of C34H39ClN2O4 . It is soluble in DMSO at 100 mg/mL and in water at 50 mg/mL . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Antitumor Efficacy in Preclinical Models

V-9302, identified as a competitive small molecule antagonist of transmembrane glutamine flux, selectively targets the amino acid transporter ASCT2. This targeting results in attenuated cancer cell growth and proliferation, increased cell death, and increased oxidative stress, collectively contributing to antitumor responses both in vitro and in vivo. These findings mark V-9302 as a pioneering inhibitor of glutamine transport in oncology, suggesting a new class of targeted therapy aimed at cancer cell metabolism (Schulte et al., 2017).

Effects on Apoptosis of Acute Myeloid Leukemia Cells

V-9302 has been shown to significantly inhibit the growth of acute myeloid leukemia cells HL-60 and KG-1. It promotes apoptosis in these cells, which is evidenced by changes in the expression levels of pro-apoptotic protein genes BAX and Caspase3, and a decrease in the expression level of the anti-apoptotic protein gene BCL-2. This suggests V-9302's potential as a therapeutic agent for acute myeloid leukemia (Li et al., 2021).

Reduction of Neointima Formation in Vascular Disorders

V-9302 also demonstrates promising results in the context of vascular disorders. It inhibits proliferation and migration of vascular smooth muscle cells (VSMCs), and reduces neointima formation in mice after carotid artery ligation. By blocking glutamine transport, V-9302 suppresses mTORC1 activity and mitochondrial respiration, offering a novel therapeutic strategy to ameliorate occlusive vascular disease (Park et al., 2021).

Drug Combination Strategy for Human Liver Cancer

A study highlighted the use of V-9302, in combination with the glutaminase inhibitor CB-839, for treating human liver cancer. This combination targets glutamine addiction in cancer cells, depleting glutathione and inducing reactive oxygen species (ROS), resulting in apoptosis. This suggests a potential new treatment strategy for glutamine-addicted liver cancers, pointing towards the relevance of V-9302 in combination therapies (Jin et al., 2020).

Safety And Hazards

V-9302 hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

Future Directions

Research has shown that V-9302 hydrochloride has potential applications in cancer treatment. For example, it has been used in combination with GLULsiRNA to inhibit melanoma growth via glutamine metabolic reprogramming and tumor microenvironment remodeling . Another study suggests that the combination of V-9302 and immune checkpoint inhibitors could be evaluated for treating melanoma .

properties

IUPAC Name

(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N2O4.ClH/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28;/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38);1H/t31-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQMUDMPRZSZTJ-YNMZEGNTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

V-9302 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.